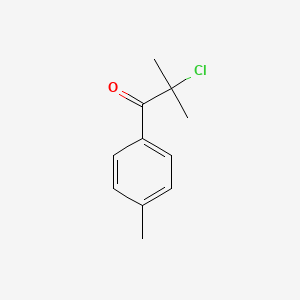
2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO. It is a key intermediate in the synthesis of various chemical substances, including pharmaceuticals and agrochemicals. This compound is known for its role in the production of stimulant drugs related to cathinone and methcathinone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one typically involves the reaction of 2-chloropropionamide with toluene under specific conditions . The reaction is carried out in the presence of a strong base, which facilitates the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified through various techniques, such as distillation and crystallization, to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. In the case of its role as an intermediate in stimulant drugs, the compound affects the transport of monoamines (dopamine, noradrenaline, and serotonin) across the synaptic gap. This inhibition leads to increased levels of these neurotransmitters, resulting in stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.
4-Methylacetophenone: Similar aromatic ring structure but lacks the chloro and methyl groups on the propanone chain.
Uniqueness
2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical industry .
Eigenschaften
CAS-Nummer |
61434-25-1 |
|---|---|
Molekularformel |
C11H13ClO |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
2-chloro-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-8-4-6-9(7-5-8)10(13)11(2,3)12/h4-7H,1-3H3 |
InChI-Schlüssel |
RSXWOGGLBKHBST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


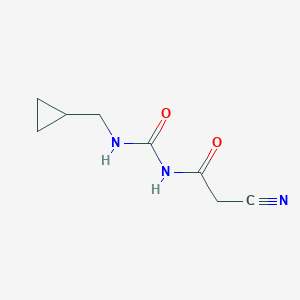

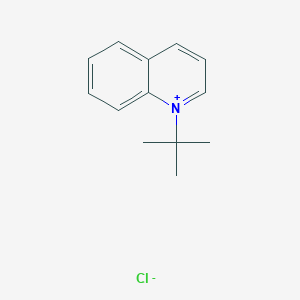
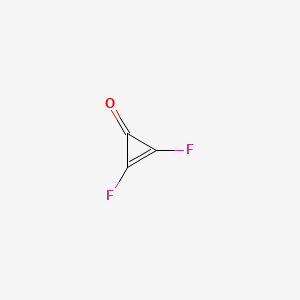

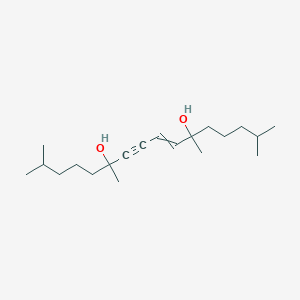
![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
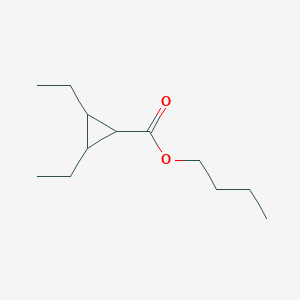
![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)

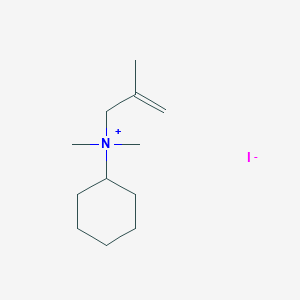

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
